molecular formula C23H29ClN4O2 B2925047 N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide CAS No. 1049475-35-5

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide

Cat. No.: B2925047
CAS No.: 1049475-35-5
M. Wt: 428.96
InChI Key: XXSIRDWJXYXQRA-UHFFFAOYSA-N
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Description

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide is a chemical compound known for its high affinity and selectivity towards dopamine D4 receptors.

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors.

Mode of Action

This compound acts as a potent, selective D4 dopamine receptor ligand . Ligands are molecules that bind to other (usually larger) molecules. In this case, the compound binds to the D4 dopamine receptor, which can trigger or block the receptor’s function.

Pharmacokinetics

It is known to be soluble in dmso , suggesting that it may have good bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(4-propan-2-ylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O2/c1-17(2)18-3-7-20(8-4-18)26-23(30)22(29)25-11-12-27-13-15-28(16-14-27)21-9-5-19(24)6-10-21/h3-10,17H,11-16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSIRDWJXYXQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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